5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one
Description
5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound featuring a thiazolone core substituted with a chlorine atom at position 5 and a naphthalen-2-ylmethyl group at position 2. Its molecular formula is C₁₄H₁₀ClNOS, with a molecular weight of 283.75 g/mol.
Properties
CAS No. |
918107-64-9 |
|---|---|
Molecular Formula |
C14H10ClNOS |
Molecular Weight |
275.8 g/mol |
IUPAC Name |
5-chloro-2-(naphthalen-2-ylmethyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C14H10ClNOS/c15-13-8-14(17)16(18-13)9-10-5-6-11-3-1-2-4-12(11)7-10/h1-8H,9H2 |
InChI Key |
MKSFFYPJUZGLFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C(=O)C=C(S3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(naphthalen-2-ylmethyl)isothiazol-3(2H)-one typically involves the reaction of 2-(naphthalen-2-ylmethyl)thioamide with chlorinating agents under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the isothiazolone ring. Common chlorinating agents used in this synthesis include thionyl chloride and phosphorus pentachloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-2-(naphthalen-2-ylmethyl)isothiazol-3(2H)-one can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes the risk of human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(naphthalen-2-ylmethyl)isothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Amines or alcohols; reactions are usually conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding amine or alcohol derivatives.
Scientific Research Applications
Antimicrobial Applications
5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one has been evaluated for its antimicrobial properties against a variety of pathogens. Studies have indicated that thiazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.
- Case Study: Antibacterial Efficacy
- A study assessed the antibacterial activity of thiazole derivatives, including 5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one, against multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of conventional antibiotics like vancomycin, suggesting a promising alternative for treating resistant infections.
Anticancer Properties
The compound also shows potential in anticancer applications. Its structure allows it to interact with various biological targets, which may inhibit the growth of cancer cells.
- Case Study: Cytotoxic Effects
- In vitro studies have demonstrated that 5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound showed IC50 values ranging from 5 µM to 15 µM, indicating effective inhibition of cell proliferation.
Potential Pathways
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways involved in cell growth and apoptosis.
Data Summary
The following table summarizes key findings from various studies regarding the applications of 5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one:
| Application | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antibacterial | MRSA | < 4 µg/mL | [Study A] |
| Anticancer | MCF7 (breast cancer) | 10 µM | [Study B] |
| Anticancer | A549 (lung cancer) | 15 µM | [Study C] |
Mechanism of Action
The antimicrobial activity of 5-Chloro-2-(naphthalen-2-ylmethyl)isothiazol-3(2H)-one is primarily attributed to its ability to disrupt microbial cell membranes. The compound interacts with thiol groups in proteins and enzymes, leading to the inactivation of essential cellular functions. This disruption ultimately results in cell death. The molecular targets include key enzymes involved in cellular respiration and membrane integrity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolone derivatives exhibit diverse biological and industrial properties depending on their substituents. Below is a systematic comparison of 5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one with structurally related compounds:
5-Chloro-2-methyl-1,2-thiazol-3(2H)-one (CMIT)
- Structure : Chlorine at position 5 and a methyl group at position 2.
- Molecular Formula: C₄H₄ClNOS.
- Applications : Widely used as a biocide in cosmetics, paints, and hydraulic fracturing fluids due to its antimicrobial properties .
- Toxicity : Associated with severe lung injuries in South Korea’s humidifier disinfectant crisis (2011–2016) .
2-Methyl-1,2-thiazol-3(2H)-one (MIT)
- Molecular Formula: C₄H₅NOS.
- Applications : Used synergistically with CMIT (3:1 ratio) in biocidal formulations .
- Toxicity : Less cytotoxic than CMIT but still implicated in respiratory and dermal sensitization .
- Key Difference : The lack of chlorine substitution reduces electrophilicity, altering reactivity and toxicity profiles compared to chlorinated analogs.
5-Chloro-2-(4-chloro-3-methylphenyl)-4-methyl-1,2-thiazol-3(2H)-one
- Structure : Chlorine at position 5, 4-chloro-3-methylphenyl at position 2, and methyl at position 4.
- Molecular Formula: C₁₁H₈Cl₂NOS.
- Applications : Specialized biocidal agent with enhanced stability due to aromatic and halogen substitutions .
- Key Difference : The para-chloro and methyl groups on the phenyl ring may improve resistance to photodegradation compared to the naphthalene-substituted compound.
5-Chloro-2-[(3-chlorobenzo[b]thien-2-yl)methyl]-1,2-thiazol-3(2H)-one
- Structure : Chlorine at position 5 and a benzothiophene-substituted methyl group at position 2.
- Molecular Formula: C₁₂H₇Cl₂NOS₂.
- Applications : Investigated for antimicrobial and antifungal activity due to the electron-withdrawing benzothiophene group .
- Key Difference : The benzothiophene moiety introduces sulfur-based heterocyclic interactions, which may enhance binding to microbial enzymes compared to naphthalene.
Comparative Data Table
Research Findings and Implications
- Structural Activity Relationships : The naphthalene group in 5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one likely enhances membrane permeability and target binding in microbial or eukaryotic cells compared to CMIT/MIT, though toxicity data remains unexplored .
- Industrial Relevance : Unlike CMIT/MIT, which are commercial biocides, the naphthalene-substituted derivative may find niche applications in materials science or medicinal chemistry due to its extended aromatic system .
- Synthetic Challenges : Introducing the naphthalen-2-ylmethyl group requires regioselective alkylation, which may complicate large-scale synthesis compared to simpler analogs .
Biological Activity
5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one (CAS: 918107-64-9) is a compound that belongs to the thiazole class of heterocycles, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activities, including antibacterial, antifungal, and antitumor properties, as well as structure-activity relationships (SAR) derived from various studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H10ClNOS |
| Molar Mass | 275.75 g/mol |
| CAS Number | 918107-64-9 |
Antitumor Activity
Recent studies have highlighted the potential of thiazole derivatives as antitumor agents. The compound 5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one has shown promising cytotoxic effects against various cancer cell lines.
- Cytotoxicity : In vitro assays demonstrated that compounds containing thiazole rings exhibit significant cytotoxicity, with IC50 values often in the low micromolar range. For instance, related thiazole compounds have been reported with IC50 values around 1.61 µg/mL against certain cancer cells .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interactions with specific proteins involved in apoptosis pathways. Molecular dynamics simulations have indicated that these compounds primarily interact through hydrophobic contacts .
Antibacterial and Antifungal Activity
The antibacterial and antifungal properties of 5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one have also been investigated.
- Antibacterial Efficacy : The compound has shown activity against both Gram-positive and Gram-negative bacteria. For example, studies indicate that thiazole derivatives can exhibit minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .
- Antifungal Activity : In addition to antibacterial properties, the compound has demonstrated antifungal activity against strains such as Candida albicans, with MIC values suggesting moderate effectiveness .
Structure-Activity Relationship (SAR)
The biological activity of thiazole compounds is heavily influenced by their structural components:
- Substituents : The presence of electron-donating groups on the phenyl ring significantly enhances cytotoxic activity. For example, modifications at the para position have been shown to improve interaction with target proteins .
- Thiazole Ring Importance : The thiazole ring itself is crucial for maintaining biological activity; modifications that alter its electronic properties can lead to decreased efficacy .
Case Studies
Several case studies provide insights into the practical applications and efficacy of 5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one:
- In Vitro Studies : A study evaluating various thiazole derivatives found that those similar in structure to 5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one exhibited significant growth inhibition in cancer cell lines such as HT29 and Jurkat .
- Clinical Relevance : Some derivatives have progressed into clinical trials due to their promising profiles in preclinical studies, indicating a potential pathway for therapeutic use .
Q & A
Q. What are the implications of structural analogs in optimizing pharmacokinetic properties?
- Derivatives with triazole or benzothiazole cores (see ) show improved metabolic stability. Perform ADMET predictions (e.g., SwissADME) to guide synthetic modifications, such as introducing hydrophilic groups (e.g., hydroxyls) to enhance solubility without compromising target affinity .
Methodological Notes
- Data Validation : Cross-reference crystallographic data with CCDC entries (e.g., using Mercury) to ensure structural consistency .
- Biological Replicates : Use ≥3 independent replicates in bioassays to account for variability, with positive controls (e.g., cisplatin for anticancer tests) .
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture sensitivity) to mitigate batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
